molecular formula C5H4BrNOS B13584888 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one

1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one

Cat. No.: B13584888
M. Wt: 206.06 g/mol
InChI Key: BDPCPUNPWRFOPK-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C5H4BrNOS and a molecular weight of 206.06 g/mol . It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one typically involves the bromination of thiazole derivatives. One common method includes treating 2-bromo-thiazole with butyllithium, followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include butyllithium, acetaldehyde, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C5H4BrNOS

Molecular Weight

206.06 g/mol

IUPAC Name

1-(4-bromo-1,2-thiazol-3-yl)ethanone

InChI

InChI=1S/C5H4BrNOS/c1-3(8)5-4(6)2-9-7-5/h2H,1H3

InChI Key

BDPCPUNPWRFOPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NSC=C1Br

Origin of Product

United States

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